
2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide, commonly known as IMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMPA is a small molecule inhibitor that targets the enzyme inositol monophosphatase (IMPase).
作用機序
IMPA targets the enzyme inositol monophosphatase (2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide), which is involved in the phosphatidylinositol (PI) signaling pathway. The PI signaling pathway is important for various cellular processes, including cell proliferation, differentiation, and apoptosis. IMPA inhibits this compound, which leads to a decrease in the levels of inositol monophosphate (IMP) and an increase in the levels of inositol, which is an important signaling molecule.
Biochemical and Physiological Effects:
IMPA has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of inositol in the brain, which has neuroprotective effects. IMPA has also been shown to increase the levels of inositol in cancer cells, which leads to the inhibition of cell growth. Additionally, IMPA has been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
IMPA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high specificity for 2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide. However, IMPA also has some limitations. It has a relatively short half-life, which can make it difficult to use in long-term studies. Additionally, IMPA can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on IMPA. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to better understand the mechanism of action of IMPA and its potential off-target effects.
合成法
IMPA can be synthesized using various methods. One of the most common methods involves the reaction of 4-methyl-3-pyridinecarboxylic acid with 1H-indole-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield IMPA. Other methods involve the use of different starting materials and reagents.
科学的研究の応用
IMPA has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of bipolar disorder, schizophrenia, and Alzheimer's disease. IMPA has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-6-7-17-10-15(11)19-16(20)8-12-9-18-14-5-3-2-4-13(12)14/h2-7,9-10,18H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMFNLASXQHRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7570095.png)
![1-(3-bromophenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B7570110.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]oxane-2-carboxamide](/img/structure/B7570128.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B7570145.png)
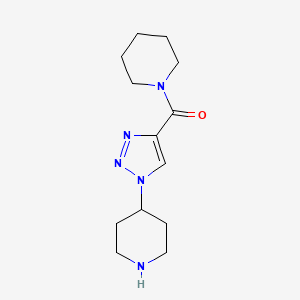
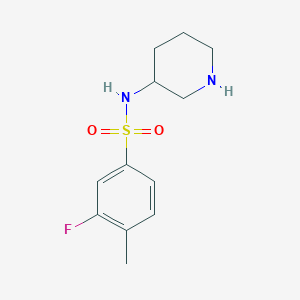

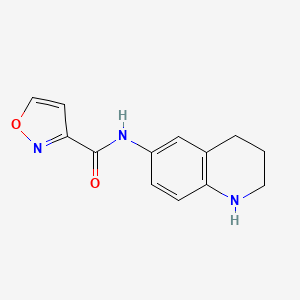
![5-Bromo-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B7570162.png)
![4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570181.png)
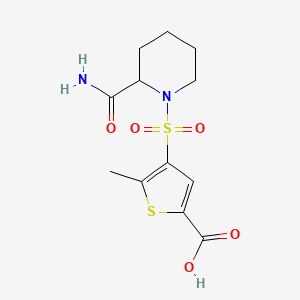
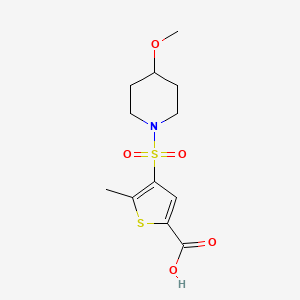
![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)
